molecular formula C8H18N2O2 B1492646 (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine CAS No. 2097964-22-0

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine

Cat. No.: B1492646
CAS No.: 2097964-22-0
M. Wt: 174.24 g/mol
InChI Key: XMSNIXAXQZKRKH-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine: . The compound features a cyclobutane ring substituted with two methoxy groups and two methanamine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine typically involves multi-step organic reactions. One common method involves the conversion of 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane to 3-(1,3-dithiacyclohex-2-yl)-1,1-di(p-tosyloxymethyl)cyclobutane, which is then subjected to a butyllithium-mediated cyclization to give the desired cyclobutane ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound’s methanamine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol: A closely related compound with similar structural features but different functional groups.

    Cyclobutane derivatives: Other cyclobutane-based compounds with various substituents.

Properties

IUPAC Name

[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-11-8(12-2)3-7(4-8,5-9)6-10/h3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNIXAXQZKRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CN)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
Reactant of Route 2
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
Reactant of Route 3
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
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(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
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(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine
Reactant of Route 6
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine

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